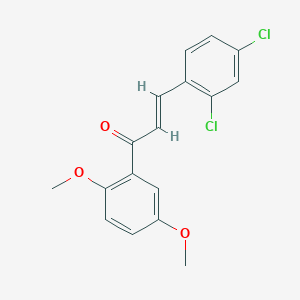
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as DCPM, is a synthetic compound with potential applications in scientific research. DCPM belongs to the class of chalcones, which are compounds with a flavonoid-like structure. Chalcones have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one has been shown to possess a range of biological activities that make it a potential candidate for scientific research. For example, this compound has been reported to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have antitumor activity against various cancer cell lines in vitro. In addition, this compound has been reported to have antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases.
Mechanism of Action
The exact mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. For example, this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been reported to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. For example, this compound has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. This compound has also been shown to decrease the levels of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one has several advantages for use in lab experiments. For example, it is a synthetic compound that can be easily synthesized and purified. This compound also has a relatively low molecular weight, which may make it easier to penetrate cell membranes and reach its target sites. However, this compound also has some limitations. For example, its solubility in water is limited, which may make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one. For example, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. In addition, more studies are needed to determine the optimal dosage and administration route of this compound in animal models and humans. Further studies are also needed to investigate the potential side effects of this compound and its interactions with other drugs. Finally, more in vivo studies are needed to determine the efficacy of this compound in the prevention and treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action is thought to involve modulation of various signaling pathways. This compound has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully elucidate the potential applications of this compound in the prevention and treatment of various diseases.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-8-17(22-2)14(10-13)16(20)7-4-11-3-5-12(18)9-15(11)19/h3-10H,1-2H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCOAGNCTSVFKT-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





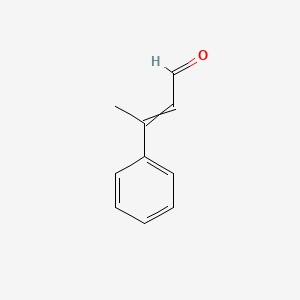


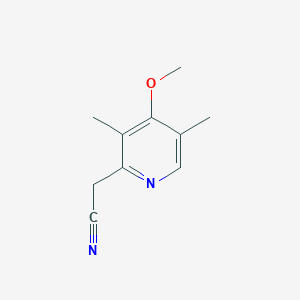
![9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester](/img/structure/B3116692.png)

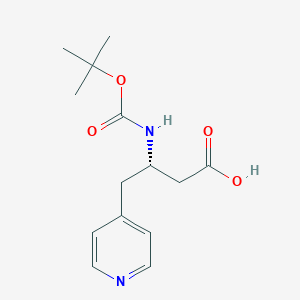
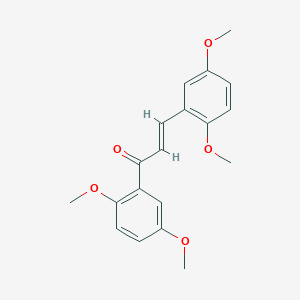
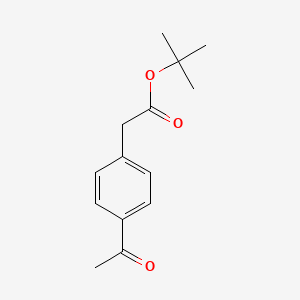
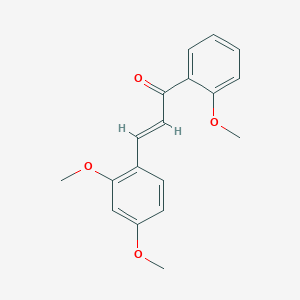
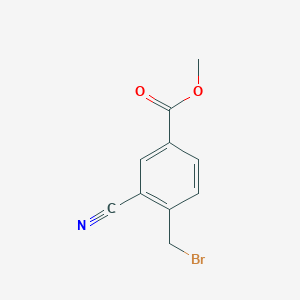
amine hydrochloride](/img/structure/B3116748.png)